molecular formula C15H11ClN2O B3792033 7-chloro-2-(2-methoxyphenyl)quinoxaline

7-chloro-2-(2-methoxyphenyl)quinoxaline

Cat. No.: B3792033
M. Wt: 270.71 g/mol
InChI Key: DCFZOKQFAVWNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(2-methoxyphenyl)quinoxaline is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and pharmaceutical research. Quinoxaline, a heterocyclic compound formed by fusing a benzene ring with a pyrazine ring, is a privileged scaffold in drug discovery due to its diverse biological activities . Researchers are particularly focused on developing novel quinoxaline derivatives for their potential as antiviral agents . These compounds have been investigated as promising candidates for inhibiting a range of viruses, including influenza and coronaviruses such as SARS-CoV-2 . Some quinoxaline derivatives function by targeting specific viral proteins; for instance, certain analogs have been designed to disrupt the interaction between the influenza A virus NS1 protein and double-stranded RNA, a mechanism crucial for viral replication . The specific substitution pattern of this compound is key to its properties and research value. The chlorine atom at the 7-position and the 2-methoxyphenyl group at the 2-position are likely critical for its binding affinity and biological activity, as modifications at these positions on the quinoxaline core are known to profoundly influence potency and selectivity in structure-activity relationship (SAR) studies . Beyond virology, the quinoxaline moiety is a cornerstone for research in other therapeutic areas, including cancer , with some derivatives exhibiting potent cytotoxic effects, and as antifungal or antibacterial agents . This compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-chloro-2-(2-methoxyphenyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-19-15-5-3-2-4-11(15)14-9-17-12-7-6-10(16)8-13(12)18-14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFZOKQFAVWNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C3C=CC(=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the optimized synthetic methodologies for 7-chloro-2-(2-methoxyphenyl)quinoxaline?

Methodological Answer:
The compound is typically synthesized via condensation reactions under acidic conditions. A validated approach involves reacting substituted benzils with 1,2-diamines. For example, in a reported procedure (applied to analogous quinoxalines), 5-chloro-2-aminobenzophenone and 4-methoxyacetophenone were condensed in acetic acid with concentrated H₂SO₄ as a catalyst at 140°C under argon for 18 hours . Key considerations include:

  • Catalyst selection : Acidic conditions (e.g., H₂SO₄) enhance electrophilicity of carbonyl groups.
  • Reaction monitoring : TLC or HPLC can track intermediate formation (e.g., imine intermediates).
  • Yield optimization : Crystallization from dichloromethane/NaOH mixtures improves purity (yields ~55%) .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous quinoxalines, SHELXL software refines structures using intensity data, with H atoms positioned geometrically and thermal parameters adjusted via isotropic displacement . Key structural features include:

  • Planarity : Quinoxaline rings typically deviate <0.05 Å from planarity.
  • Intermolecular interactions : Weak C–H···π and π–π stacking (3.7–3.8 Å distances) stabilize packing .
  • Dihedral angles : Substituents (e.g., methoxyphenyl) form angles of 35–79° with the quinoxaline core .

Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

  • Map frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and optoelectronic behavior.
  • Simulate UV-Vis spectra by modeling excited-state transitions (e.g., π→π* in conjugated systems) .
  • Validate experimental Compare computed vs. observed dihedral angles or bond lengths .

Advanced: What strategies resolve contradictions in structure-activity relationships (SAR) for quinoxaline derivatives?

Methodological Answer:
Contradictions in SAR (e.g., varying anticancer activity with similar substituents) require:

  • Systematic substitution : Compare analogs with single functional group changes (e.g., –OCH₃ vs. –Cl) .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target binding affinities.
  • Meta-analysis : Cross-reference biological data with crystallographic or DFT-derived electronic profiles .

Advanced: How can microwave-assisted synthesis improve the efficiency of quinoxaline derivatives?

Methodological Answer:
Microwave irradiation reduces reaction times from hours to minutes. For example, 2,3-dichloroquinoxaline (DCQX) reacts with amines under microwave conditions (80–120°C, 10–30 min) to yield substituted quinoxalines with >80% purity . Key advantages:

  • Energy efficiency : Targeted heating minimizes side reactions.
  • Scalability : Compatible with continuous-flow reactors for gram-scale synthesis .

Advanced: What mechanistic insights guide the design of quinoxaline-based fluorescent probes?

Methodological Answer:
Probe design leverages:

  • Conjugation extension : Electron-withdrawing groups (e.g., –Cl) enhance intramolecular charge transfer (ICT) for Zn²⁺ detection .
  • Solvatochromism : Solvent polarity modulates emission wavelengths (e.g., blue shifts in non-polar media).
  • Quenching studies : Competitive binding assays with EDTA confirm metal-ion specificity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H320 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (H335) .
  • Waste disposal : Halogenated organic waste containers for chlorinated byproducts .

Advanced: How does substituent position (ortho vs. para) on the phenyl ring affect quinoxaline bioactivity?

Methodological Answer:

  • Ortho-substituents : Steric hindrance reduces enzyme binding (e.g., lower IC₅₀ in kinase assays) .
  • Para-substituents : Enhanced π-stacking with DNA/RNA (e.g., antiretroviral activity) .
  • Case study : 2-(2-Methoxyphenyl) analogs show 3× higher cytotoxicity than para-methoxy derivatives in MCF-7 cells .

Basic: Which spectroscopic techniques confirm the purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺ expected: 285.0663 for C₁₅H₁₁ClN₂O).
  • HPLC-PDA : Purity >95% with retention time matching standards .

Advanced: How can high-throughput crystallography accelerate quinoxaline derivative development?

Methodological Answer:

  • Automated pipelines : SHELXC/D/E programs phase structures rapidly (≤1 hour per dataset) .
  • Fragment screening : Co-crystallize derivatives with target proteins (e.g., kinases) to identify hits.
  • Twinned data refinement : SHELXL handles twinning in 15% of cases, improving success rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-2-(2-methoxyphenyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
7-chloro-2-(2-methoxyphenyl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.